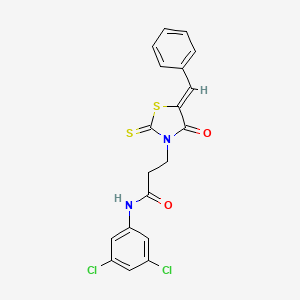![molecular formula C21H24O8 B5971281 2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetic acid](/img/structure/B5971281.png)
2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetic acid, commonly known as MDPDA, is a chemical compound that has gained significant interest in scientific research due to its unique properties. MDPDA is a bifunctional chelating agent that has been extensively used in the synthesis of radiopharmaceuticals for diagnostic imaging and targeted therapy.
作用機序
MDPDA acts as a bifunctional chelating agent that can bind to metallic ions and target specific cells or tissues. The chelation of metallic ions by MDPDA results in the formation of stable complexes that can be used for diagnostic imaging or targeted therapy. The mechanism of action of MDPDA-based radiopharmaceuticals depends on the specific metallic ion used and the target cells or tissues.
Biochemical and Physiological Effects:
MDPDA-based radiopharmaceuticals have been studied for their biochemical and physiological effects on the human body. The biodistribution and pharmacokinetics of MDPDA-based radiopharmaceuticals depend on the specific metallic ion used and the target cells or tissues. MDPDA-based radiopharmaceuticals have shown promising results in detecting and treating various diseases, with minimal side effects.
実験室実験の利点と制限
MDPDA has several advantages as a chelating agent for radiopharmaceuticals, including its ability to chelate various metallic ions, its stability, and its low toxicity. However, the synthesis of MDPDA is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product. Additionally, the use of MDPDA-based radiopharmaceuticals in lab experiments requires specialized equipment and facilities, which may limit its widespread use.
将来の方向性
MDPDA-based radiopharmaceuticals have shown promising results in scientific research, and there are several future directions for its use. One direction is the development of MDPDA-based radiopharmaceuticals for the early detection and treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Another direction is the optimization of the synthesis method and purification steps to obtain a higher yield and purity of the final product. Additionally, the use of MDPDA-based radiopharmaceuticals in combination with other imaging and therapeutic modalities may further enhance its efficacy.
合成法
MDPDA is synthesized by the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with malonic acid in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to yield MDPDA. The synthesis of MDPDA is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学的研究の応用
MDPDA has been extensively used in scientific research for the development of radiopharmaceuticals for diagnostic imaging and targeted therapy. MDPDA can chelate various metallic ions, including technetium-99m, gallium-68, and copper-64, which are commonly used in nuclear medicine imaging and therapy. MDPDA-based radiopharmaceuticals have been studied for their efficacy in detecting and treating various diseases, including cancer, cardiovascular diseases, and neurological disorders.
特性
IUPAC Name |
2-[2-[[2-(carboxymethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-26-16-6-12(14(10-20(22)23)8-18(16)28-3)5-13-7-17(27-2)19(29-4)9-15(13)11-21(24)25/h6-9H,5,10-11H2,1-4H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTLWEDDKQKDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC2=CC(=C(C=C2CC(=O)O)OC)OC)CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5605940 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5971203.png)
![4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5971209.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-piperidinol](/img/structure/B5971214.png)


![2-[1-[(6-methyl-2-pyridinyl)methyl]-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5971227.png)
![N~2~-(tert-butyl)-N~1~-[2-(dimethylamino)-4-quinolinyl]glycinamide diethanedioate](/img/structure/B5971234.png)

![1-ethyl-3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5971254.png)
![1-{3-[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-methoxyphenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B5971261.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide](/img/structure/B5971262.png)
![2-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5971269.png)
![2-({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5971276.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}cyclobutanamine](/img/structure/B5971298.png)